N-(Cyclopropylmethyl)cyclopropanamine hydrochloride
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Overview
Description
Cyclopropylamines are a class of compounds characterized by the presence of a cyclopropyl group attached to an amine. They are of interest due to their biological activity, particularly as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine . The structure of these compounds, including N-(cyclopropylmethyl)cyclopropanamine hydrochloride, is significant in the context of drug design and biochemical research.
Synthesis Analysis
The synthesis of cyclopropylamines can be achieved through various methods. One approach involves the treatment of chiral N-sulfinyl alpha-chloro ketimines with Grignard reagents, leading to the formation of N-(1-substituted cyclopropyl)-tert-butanesulfinamides. This process involves 1,3-dehydrohalogenation and subsequent addition of the Grignard reagent to the intermediate cyclopropylideneamine . The synthesis route offers a pathway to create chiral cyclopropylamines, which are valuable in the development of pharmaceuticals.
Molecular Structure Analysis
The molecular structure of cyclopropylamine derivatives has been studied using X-ray crystallography. For instance, the structure of N,N-dimethyl-2-phenylcyclopropylamine hydrochloride has been determined, revealing that the amino nitrogen is in a trans position relative to the cyclopropyl group. The crystal packing of this compound is described as rather loose, with each molecule bound to a chloride ion by a short N...Cl hydrogen bond . These structural insights are crucial for understanding the interaction of cyclopropylamines with biological targets.
Chemical Reactions Analysis
Cyclopropylamines undergo various chemical reactions, including oxidative N-dealkylation. This process is catalyzed by enzymes such as horseradish peroxidase (HRP) and involves the formation of a reactive aminium cation radical. The fate of the cyclopropyl group upon N-dealkylation has been investigated, revealing that it undergoes ring fragmentation to generate a distonic cation radical, which can further react to form various products . Understanding these reactions is important for the study of cyclopropylamine metabolism and the design of enzyme inhibitors.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropylamines are influenced by their molecular structure. Cyclopropylamine exhibits a higher acidity and stronger ring strain compared to its open-chain analogue n-propylamine. Studies using frequency shifts of the NH2 stretching vibration suggest that cyclopropylamine has a slightly weaker interaction in hydrogen bonding due to reduced acceptor ability or steric factors . These properties are significant for the solubility, stability, and reactivity of cyclopropylamines in various environments.
Scientific Research Applications
1. Chemical Structure and Biological Activity
Chemical compounds with complex structures, such as "N-(Cyclopropylmethyl)cyclopropanamine hydrochloride," often have specific interactions with biological molecules. The presence of cyclopropane rings suggests potential biological activity, given that cyclopropane-containing compounds can interact with enzymes and receptors in unique ways due to their strained ring structure. For instance, cyclopropyl groups can affect the pharmacokinetics and pharmacodynamics of pharmaceuticals, potentially enhancing their efficacy or modifying their receptor affinity.
2. Pharmacological Effects and Applications
While direct applications of "this compound" in scientific research were not identified, similar compounds have been studied for their pharmacological effects. For example, cyclobenzaprine, a muscle relaxant with a different but somewhat structurally related profile, has been extensively reviewed for its clinical application in treating muscle spasms and has shown efficacy and safety over decades of use (Katz & Dubé, 1988). This highlights the potential for structurally unique compounds to serve specific therapeutic purposes.
Mechanism of Action
Mode of Action
It’s known that cyclopropylamine, a related compound, can inactivate cytochrome p450 enzymes by a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme .
Biochemical Pathways
It’s known that cyclopropylamine, a related compound, can act as a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase .
Pharmacokinetics
The compound’s boiling point is 1205°C at 760 mmHg, and it has a vapor pressure of 139mmHg at 25°C . These properties may influence its bioavailability.
Result of Action
It’s known that cyclopropylamine, a related compound, can lead to covalent modification of the enzyme cytochrome p450 .
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of N-(Cyclopropylmethyl)cyclopropanamine hydrochloride . .
properties
IUPAC Name |
N-(cyclopropylmethyl)cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6(1)5-8-7-3-4-7;/h6-8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQAUKUJIGZHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2155852-92-7 |
Source
|
Record name | N-(cyclopropylmethyl)cyclopropanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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